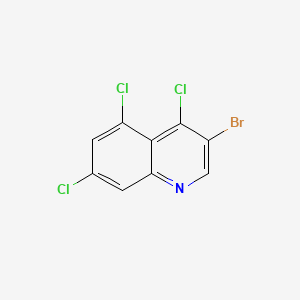

3-Bromo-4,5,7-trichloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5,7-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl3N/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQJCRJFTCKEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)Br)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671210 | |

| Record name | 3-Bromo-4,5,7-trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-37-9 | |

| Record name | 3-Bromo-4,5,7-trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4,5,7 Trichloroquinoline and Analogues

Classical Annulation Reactions and Their Adaptations for Halogenated Systems

Traditional methods for quinoline (B57606) synthesis, developed in the late 19th century, rely on the cyclization and dehydration of aniline (B41778) derivatives with carbonyl compounds. While robust, their application to heavily halogenated precursors requires careful consideration of reaction conditions and precursor reactivity.

Friedländer, Skraup, and Conrad–Limpach–Knorr Type Syntheses in the Context of Halogenated Precursors

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. nih.govorganicreactions.orgresearchgate.net This approach is highly convergent and can be used to produce a wide variety of substituted quinolines. nih.govorganicreactions.orgwikipedia.org For the synthesis of halogenated quinolines, a key advantage is the ability to use pre-halogenated anilines or carbonyl compounds, allowing for direct incorporation of halogens into the final structure. nih.gov For instance, the reaction can be promoted by various catalysts, including traditional acids and bases, as well as modern systems like ionic liquids and nanocatalysts, which can improve yields and reaction times under solvent-free conditions. nih.govnih.gov

The Skraup synthesis is a classic, albeit often harsh, method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnih.gov The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. youtube.com While effective for simple quinolines, the aggressive, high-temperature acidic conditions can be detrimental when using anilines bearing multiple halogen substituents, potentially leading to decomposition or unwanted side reactions. nih.gov However, modifications using milder conditions or alternative catalysts have been explored to improve yields and safety. researchgate.net

The Conrad–Limpach–Knorr synthesis provides access to hydroxyquinolines (quinolones). In the Conrad-Limpach variation, an aniline is reacted with a β-ketoester at lower temperatures to form a Schiff base, which then cyclizes at high temperatures (around 250 °C) to yield a 4-hydroxyquinoline. wikipedia.orgquimicaorganica.orgscribd.com Conversely, the Knorr variation, which occurs at higher initial temperatures, involves the formation of a β-keto anilide intermediate that cyclizes to a 2-hydroxyquinoline. This method has been applied to the synthesis of halogenated quinolines. For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) can be achieved through a multi-step process that begins with the reaction of 4-bromoaniline (B143363) with an ethyl propiolate derivative, followed by high-temperature cyclization in diphenyl ether (Ph2O) and subsequent chlorination. google.comatlantis-press.com

Regioselectivity and Site-Specific Halogenation Control in Quinoline Formation

Achieving the correct substitution pattern, as seen in 3-Bromo-4,5,7-trichloroquinoline, is a significant challenge. Regioselectivity can be controlled at two stages: during the initial cyclization or by subsequent halogenation of a pre-formed quinoline ring.

When using classical annulation reactions, the substitution pattern of the precursors dictates the final regiochemistry. For example, in the Skraup reaction, the cyclization of a 3-substituted aniline typically yields a mixture of 5- and 7-substituted quinolines, with the 7-substituted isomer often predominating. researchgate.net The electronic nature of the substituents on the aniline ring plays a crucial role in directing the electrophilic cyclization step.

Alternatively, direct halogenation of a quinoline scaffold can be employed, though controlling the position of substitution can be difficult. Modern methods have provided more precise control. For instance, an operationally simple, metal-free protocol for the C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. This method proceeds with complete regioselectivity at room temperature. rsc.org This demonstrates that even when direct synthesis is challenging, site-specific functionalization can provide a viable route to polyhalogenated quinolines.

Modern Catalytic Approaches to 3-Bromo-4,5,7-trichloroquinoline Synthesis

To overcome the limitations of classical methods, modern transition-metal-catalyzed reactions have become indispensable for the construction of complex heterocyclic systems, including polyhalogenated quinolines. These reactions often proceed under milder conditions with greater functional group tolerance and selectivity. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Catalytic cycles involving metals like palladium and copper allow for the assembly of quinoline precursors through various cross-coupling reactions, which are then cyclized to form the heterocyclic ring.

Palladium catalysis is a powerful tool for forming C-C and C-N bonds, making it highly suitable for quinoline synthesis. nih.gov A common strategy involves a Sonogashira or Suzuki coupling to attach a side chain to a halogenated aniline, followed by an intramolecular cyclization. For example, optically active tryptophan analogues containing a quinoline ring have been synthesized by the Sonogashira coupling of 2-iodoaniline (B362364) with acetylene-containing α-amino acids, followed by a PdCl2(MeCN)2-catalyzed cyclization. ru.nl

Another approach is the carbonylative annulation of alkyne-tethered o-iodoanilines, which can produce quinolin-2(1H)-ones. nih.gov Tandem reactions, such as a Heck reaction followed by an intramolecular Buchwald-Hartwig amination, have also been developed to build the quinolone scaffold from appropriate starting materials. nih.gov These methods are advantageous as they allow for the strategic construction of complex quinolines by building the molecule in a controlled, stepwise manner. The table below summarizes representative palladium-catalyzed reactions for the synthesis of quinoline analogues.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling / Cyclization | PdCl₂(PPh₃)₂, CuI, Et₂NH; then PdCl₂(MeCN)₂ | 2-Iodoaniline, Acetylenic amino acids | Tryptophan Analogues | 79-78% (coupling), 54-55% (cyclization) | ru.nl |

| Intramolecular Carbonylative Annulation | Pd(OAc)₂, PPh₃, Mo(CO)₆ | Alkyne-tethered o-iodoanilines | Tricyclic quinolin-2(1H)-ones | 56-91% | nih.gov |

| Heck / Buchwald-Hartwig | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 2-Bromocinnamamide, Aryl iodides | 4-Arylquinolin-2(1H)-ones | 66-98% | nih.gov |

| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Na₂CO₃, TBAB | Bromo-quinazolines, Boronic esters | Quinazolinyl-thiadiazoles | High Yields | mdpi.com |

Copper catalysts, being more economical than palladium, have also been extensively used in quinoline synthesis. Copper-catalyzed reactions can facilitate C-H activation and C-N bond formation, which are key steps in many quinoline syntheses. nih.govnih.gov

One notable strategy involves the copper-catalyzed domino reaction of enaminones with 2-halo-benzaldehydes. This sequence consists of an aldol (B89426) reaction, C(aryl)–N bond formation, and subsequent elimination to afford the quinoline product in good yields. nih.gov Another advanced method is the direct C-H alkylation of polyfluoroarenes using hydrocarbons as the alkylating source, where the copper catalyst dually activates both the C(sp²)-H and C(sp³)-H bonds. nih.gov Such C-H activation strategies represent a highly atom-economical approach to building functionalized aromatic systems. The table below highlights examples of copper-catalyzed reactions relevant to the synthesis of heterocyclic systems.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Domino Reaction | CuI, L-proline, K₂CO₃ | Enaminones, 2-Iodobenzaldehydes | Substituted Quinolines | Up to 88% | nih.gov |

| Intramolecular Amination | Cu(OAc)₂, DBU, O₂ | 6-Anilinopurine nucleosides | Purine-fused Polycyclics | Good Yields | nih.gov |

| Cross-Dehydrogenative Coupling | Cu(I) catalyst, Ligand | Polyfluoroarenes, Alkanes | Alkylated Polyfluoroarenes | Moderate to High | nih.gov |

Cobalt and Rhodium Catalysis in Heterocycle Formation

Cobalt and rhodium catalysts have proven to be powerful tools in the synthesis of quinoline derivatives through C-H activation and amidation. nih.govsnnu.edu.cn These transition metals can exhibit complementary reactivity and scope in the formation of these heterocyclic systems. nih.gov

Rhodium(III) catalysts, for instance, have been effectively used in the synthesis of quinoline-fused heterocycles. snnu.edu.cn These reactions often proceed via a C-H activation mechanism, allowing for the construction of complex molecular architectures from simpler precursors. snnu.edu.cn In some cases, the choice of solvent has a significant impact on the reaction yield, with polar protic solvents like methanol (B129727) proving to be optimal. snnu.edu.cn While rhodium catalysts are effective, related cobalt(III) catalysts have been shown to be inactive for certain transformations, underscoring the unique catalytic properties of each metal. snnu.edu.cn

Both cobalt(III) and rhodium(III) catalysts have been successfully employed in the regio- and stereoselective allylation of 8-methylquinolines with olefins via a benzylic C-H activation. snnu.edu.cn Although both metals can facilitate this transformation, the rhodium(III)-catalyzed system generally demonstrates higher efficiency and selectivity under milder conditions. snnu.edu.cn

Furthermore, cobalt-catalyzed transfer hydrogenation of quinolines using formic acid as a hydrogen source offers a method for the selective reduction of the heterocyclic ring under mild conditions. rsc.org This demonstrates the versatility of cobalt in facilitating different types of transformations on the quinoline scaffold.

Table 1: Comparison of Cobalt and Rhodium Catalysis in Quinoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Cp*RhCl2]2/AgSbF6 | Quinoline-fused heterocycle synthesis | C-H activation; MeOH as optimal solvent | snnu.edu.cn |

| [Cp*Co(CO)I2] | Allylation of 8-methylquinoline | sp3 C-H activation; Less efficient than Rh(III) | snnu.edu.cn |

| [Cp*RhCl2]2 | Allylation of 8-methylquinoline | sp3 C-H activation; High regio- and stereoselectivity | snnu.edu.cn |

| Co(BF4)2·6H2O / L1 | Transfer Hydrogenation | Selective reduction of N-heteroarenes; Formic acid as H source | rsc.org |

| Cobalt(III) and Rhodium(III) | C-H Amidation | Complementary scope for aryl enaminones | nih.gov |

Organocatalytic and Metal-Free Synthetic Routes

In recent years, there has been a significant shift towards the development of metal-free synthetic methods for quinoline synthesis to avoid the use of toxic and expensive transition metals. rsc.orgdntb.gov.uanih.govmdpi.comresearchgate.net These approaches are often considered "greener" and are desirable for the synthesis of potentially druggable molecules. rsc.orgresearchgate.net

Several classical methods for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, have been adapted to metal-free conditions. dntb.gov.uamdpi.com Modifications include the use of microwave irradiation, ionic liquids, and novel annulation partners to improve reaction efficiency and yields. mdpi.com For example, the use of iodine as an oxidant in a one-pot reaction can facilitate the synthesis of quinolines. mdpi.com

Metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved using inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org This method is operationally simple, proceeds at room temperature, and demonstrates high generality and regioselectivity for the C5-position. rsc.org

Photoredox Catalysis and Visible-Light-Driven Methods for Quinoline Functionalization

Visible-light-mediated photoredox catalysis has emerged as a powerful and environmentally friendly strategy for the synthesis and functionalization of quinolines. rsc.orgrsc.org This approach utilizes light energy to drive chemical reactions, often employing organic or inorganic photocatalysts. nih.govmdpi.com

Direct C-H functionalization of quinolines can be achieved using visible light, allowing for the introduction of various substituents onto the quinoline core without the need for pre-functionalized substrates. rsc.orgnih.gov For example, the direct C8–H arylation of quinolines has been accomplished using chlorophyll (B73375) as an organic photocatalyst. rsc.org Similarly, iron-catalyzed hydroxyalkylation of quinolines can be driven by blue LED light. mdpi.comresearchgate.net

Photoredox catalysis can also be used for the synthesis of quinoline-2,4-diones through a visible light-induced sulfonylation/cyclization cascade under photocatalyst-free conditions. mdpi.com These reactions are typically fast and can tolerate a variety of functional groups. mdpi.com The use of quinolinone as an organic photocatalyst has enabled the site-selective functionalization of pyridinium (B92312) derivatives under visible-light irradiation. acs.org

Table 2: Examples of Visible-Light-Driven Quinoline Functionalization

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| C8–H Arylation | Chlorophyll (organic photocatalyst), visible light | Transition-metal-free, direct C-H functionalization | rsc.org |

| Hydroxyalkylation | Iron(III) chloride–phenanthroline complex, blue LED light | Cleaner alternative to conventional heating | mdpi.comresearchgate.net |

| Sulfonylation/Cyclization | Visible light, photocatalyst-free | Synthesis of quinoline-2,4-diones | mdpi.com |

| C2-Alkylation | Photoredox catalysis | Minisci-type reactivity | nih.govresearchgate.net |

Multi-component Reactions (MCRs) for Diversified Halogenated Quinoline Structures

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form complex molecules, such as quinoline derivatives. researchgate.netrsc.org These reactions are characterized by their high atom economy and operational simplicity. researchgate.net MCRs provide a powerful tool for creating a diverse range of substituted quinolines, including halogenated structures. rsc.org The versatility of MCRs allows for the tailored introduction of various functional groups and substitution patterns. rsc.org For instance, a one-pot, three-component reaction has been used to synthesize 6-(aryldiazenyl)-3-iodoquinolines. mdpi.com

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact. ijpsjournal.comtandfonline.com This includes the use of greener solvents like water, ethanol, and ionic liquids, as well as catalyst-free and solvent-free conditions. ijpsjournal.comtandfonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a key green chemistry technique, significantly reducing reaction times and energy consumption compared to conventional heating methods. mdpi.comijpsjournal.comtandfonline.com For example, the Skraup synthesis of quinolines has been successfully performed under microwave irradiation. mdpi.comtandfonline.com The use of formic acid as a versatile and environmentally friendly catalyst has also been explored for quinoline synthesis. ijpsjournal.com These green approaches are crucial for the sustainable production of halogenated quinolines and other derivatives. researchgate.net

Post-Synthetic Halogenation Strategies for Quinoline Derivatives

The direct halogenation of a pre-formed quinoline core is a common strategy for introducing halogen atoms onto the molecule. nih.gov However, the site-selective halogenation of substituted quinolines can be a synthetic challenge. nih.gov

Selective Bromination and Chlorination of Quinoline Cores

The selective introduction of bromine and chlorine onto the quinoline scaffold is crucial for the synthesis of compounds like 3-Bromo-4,5,7-trichloroquinoline. The bromination of 8-substituted quinolines has been studied, and the reaction conditions can be optimized to favor the formation of mono- or di-bromo derivatives. researchgate.net For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, depending on the amount of bromine used. researchgate.net In contrast, the bromination of 8-methoxyquinoline (B1362559) can produce 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net

The synthesis of highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, has been achieved through regioselective bromination of tetrahydroquinoline precursors. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl, I2, and Br2 provides a route to 3-haloquinolines. nih.gov The choice of the halogenating agent and reaction conditions is critical for controlling the regioselectivity of the halogenation. nih.govyoutube.commasterorganicchemistry.com

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide starting from 4,7-dichloroquinoline (B193633) demonstrates a sequence of reactions to build up a functionalized quinoline. mdpi.com While not directly forming the target molecule, it illustrates the step-wise construction of complex quinolines.

Halogen Exchange Reactions for Tunable Substitution Patterns

Halogen exchange reactions, often referred to as Halex reactions, represent a powerful strategy for the synthesis of halogenated quinolines with tailored substitution patterns. nih.gov This methodology allows for the replacement of one halogen atom with another, a process particularly useful for introducing fluorine or radiohalogens into a molecule, or for circumstances where direct halogenation lacks regioselectivity. The ability to modulate the electronic properties and potential biological activity of the quinoline scaffold through such exchanges is a significant advantage in medicinal chemistry and materials science.

The success of a halogen exchange reaction is contingent on several factors, including the nature of the starting halogen, the incoming halide, the solvent, and the presence of a catalyst or promoter. Generally, the exchange of a heavier halogen for a lighter one is thermodynamically favored. For instance, iodo- and bromo-substituted quinolines can serve as effective precursors for their chloro- and fluoro-counterparts.

A notable example of a halogen exchange reaction involves the conversion of a chloro-substituted quinoline to its iodo-analogue. In the synthesis of 6-bromo-4-iodoquinoline, 6-bromo-4-chloroquinoline is treated with sodium iodide in acetonitrile. atlantis-press.com This nucleophilic substitution reaction proceeds to afford the desired product, which is a key intermediate in the synthesis of biologically active compounds. atlantis-press.com

Table 1: Examples of Halogen Exchange Reactions in Quinoline Synthesis

| Starting Material | Reagent | Product | Reference |

| 6-bromo-4-chloroquinoline | NaI in acetonitrile | 6-bromo-4-iodoquinoline | atlantis-press.com |

| 5-iodo-1,2,3-triazoles | (Not specified) | 5-fluorotriazoles | nih.gov |

This table presents examples of halogen exchange reactions on quinoline and related heterocyclic systems, illustrating the versatility of this method for modifying substitution patterns.

The application of halogen exchange is not limited to the quinoline ring itself but can also be applied to substituents attached to the quinoline core. This extends the synthetic utility of the method, allowing for the fine-tuning of the entire molecular structure.

Stereoselective Synthesis of Chiral Halogenated Quinoline Derivatives

The introduction of chirality into halogenated quinoline derivatives adds a crucial dimension to their chemical and biological properties. Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in drug discovery and development, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities. nih.gov

While direct stereoselective synthesis of 3-Bromo-4,5,7-trichloroquinoline has not been extensively documented, the principles of asymmetric synthesis can be applied to create chiral centers within the quinoline framework or on its substituents. Methodologies such as the use of chiral catalysts, auxiliaries, or starting materials are central to achieving high levels of stereocontrol.

One powerful strategy involves the transition metal-catalyzed asymmetric allylic alkylation of enolates. caltech.edu This method can be employed to construct quaternary carbon stereocenters, which are present in many complex natural products and pharmaceuticals. caltech.edu For instance, the synthesis of an anti-HIV drug candidate involved a highly diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary and a molybdenum-catalyzed asymmetric allylic alkylation to establish the stereocenters. nih.gov

Another approach involves the catalyst-free nucleophilic substitution of hydrogen in the quinoline ring. This can lead to the stereoselective formation of new C-C bonds, as demonstrated in the synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org While not a direct halogenation, this method highlights the potential for stereoselective functionalization of the quinoline core.

The synthesis of chiral building blocks that are subsequently used to construct the quinoline ring is also a common strategy. For example, the reaction between isoquinoline (B145761) or quinoline derivatives and dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole (B30445) can yield novel functionalized dihydroimidazo[2,1-a]quinolines with high stereoselectivity. researchgate.net

Table 2: Strategies for Stereoselective Synthesis of Chiral Quinolines

| Method | Key Feature | Example Application | Reference |

| Asymmetric Allylic Alkylation | Molybdenum-catalyzed reaction to set stereocenters | Synthesis of an anti-HIV drug candidate | nih.gov |

| Diels-Alder Reaction | Use of a chiral oxazolidinone auxiliary | Creation of a functionalized cyclopentane (B165970) unit for an anti-HIV drug | nih.gov |

| Nucleophilic Substitution | Catalyst-free, stereoselective C-C bond formation | Synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines | rsc.org |

| Multi-component Reaction | Reaction of quinoline derivatives with acetylenic esters | Synthesis of functionalized dihydroimidazo[2,1-a]quinolines | researchgate.net |

This table outlines various methods that can be employed for the stereoselective synthesis of chiral quinoline derivatives, showcasing the diversity of approaches available to control stereochemistry.

The development of new and efficient stereoselective methods for the synthesis of halogenated quinolines remains an active area of research, driven by the continuous demand for novel molecules with unique properties for a wide range of applications.

Chemical Reactivity and Transformation of 3 Bromo 4,5,7 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Quinoline (B57606) Ring

The presence of multiple electron-withdrawing halogen atoms renders the quinoline ring of 3-Bromo-4,5,7-trichloroquinoline susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the introduction of a variety of functional groups.

In the framework of 3-Bromo-4,5,7-trichloroquinoline, the pyridine (B92270) ring is significantly electron-deficient, rendering the carbon atoms bonded to halogens as electrophilic centers ripe for nucleophilic attack. The reactivity of these halogen substituents is dictated by their position on the quinoline ring. Generally, halogens at the C4-position are the most activated towards nucleophilic substitution, a phenomenon attributed to the stabilizing effect of the nitrogen atom on the Meisenheimer intermediate via resonance.

Consequently, the chlorine atom at the C4-position of 3-Bromo-4,5,7-trichloroquinoline is anticipated to be the most labile site for displacement by nucleophiles. While the C3-bromo and the C5- and C7-chloro substituents also reside on the quinoline scaffold, their reactivity is comparatively lower. The C5 and C7 chlorines are situated on the less activated carbocyclic ring. The C3-bromo group, although on the electron-poor pyridine ring, benefits from less effective stabilization of the reaction intermediate compared to an attack at the C4 position.

Interestingly, the relative reactivity of halogens in SNAr reactions on such electron-deficient systems often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. Thus, the C4-chloro group is the predicted primary site of reaction with common nucleophiles such as amines, alkoxides, and thiolates.

The positional selectivity of nucleophilic attack is a critical determinant of the synthetic utility of polyhalogenated quinolines. For 3-Bromo-4,5,7-trichloroquinoline, nucleophilic attack is highly predicted to occur at the C4-position. This high regioselectivity is well-documented for related systems like 2,4-dichloroquinazolines, where substitution consistently favors the 4-position. nih.gov

The rationale for this pronounced selectivity lies in the superior stability of the Meisenheimer complex formed during the reaction. Attack at the C4-position allows for effective delocalization of the resulting negative charge onto the electronegative nitrogen atom through resonance, thereby stabilizing the intermediate. While attack at the C2-position also allows for some charge delocalization, it is generally less favored.

Conversely, nucleophilic attack at the C3, C5, and C7 positions is significantly less probable under standard SNAr conditions. The intermediates formed from attack at these positions lack the resonance stabilization afforded by the quinoline nitrogen. The C5 and C7 positions, being part of the carbocyclic ring, are inherently less electrophilic. For instance, studies on 4,7-dichloroquinoline (B193633) have demonstrated exclusive substitution at the C4-position with nucleophiles like sodium methoxide. quora.com

Table 1: Predicted Positional Selectivity of Nucleophilic Attack on 3-Bromo-4,5,7-trichloroquinoline

| Position of Attack | Relative Reactivity | Rationale |

|---|---|---|

| C4-Chloro | Highest | Strong activation by the quinoline nitrogen; effective resonance stabilization of the Meisenheimer intermediate. |

| C3-Bromo | Low | Less effective stabilization of the intermediate compared to C4. |

| C5-Chloro | Very Low | Located on the carbocyclic ring; poor stabilization of the intermediate. |

| C7-Chloro | Very Low | Located on the carbocyclic ring; poor stabilization of the intermediate. |

Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is inherently more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. nih.govresearchgate.net In 3-Bromo-4,5,7-trichloroquinoline, the presence of four strongly deactivating halogen substituents further diminishes the electron density of the aromatic system, rendering EAS reactions exceptionally difficult. nih.gov

Should an EAS reaction be forced, it would preferentially occur on the carbocyclic (benzene) ring at the C5 and C8 positions, as this avoids destabilizing the already electron-poor pyridine ring. nih.govimperial.ac.uk In the specific case of 3-Bromo-4,5,7-trichloroquinoline, the C5 and C7 positions are chlorinated, leaving the C6 and C8 positions as potential, albeit highly deactivated, sites for electrophilic attack. The harsh conditions required would likely lead to low yields and potential side reactions. For comparison, the nitration of quinoline itself necessitates the use of fuming nitric and sulfuric acids to yield a mixture of 5-nitro- and 8-nitroquinoline. researchgate.net

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.) for Further Functionalization

Cross-coupling reactions represent a powerful avenue for the derivatization of 3-Bromo-4,5,7-trichloroquinoline, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A pivotal aspect of cross-coupling reactions with polyhalogenated substrates is chemoselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl. acs.org This hierarchy is governed by the carbon-halogen bond dissociation energies and the facility of oxidative addition to the palladium catalyst.

In 3-Bromo-4,5,7-trichloroquinoline, the C3-bromo substituent is expected to be markedly more reactive than the chloro substituents in standard Suzuki, Heck, and Sonogashira coupling reactions. acs.orgnih.gov This reactivity differential allows for the selective functionalization of the C3-position, leaving the chloro groups available for subsequent transformations. For example, in a Suzuki-Miyaura coupling, a boronic acid would selectively couple at the C3-bromo position. acs.orgnih.gov

Table 2: Representative Chemoselective Suzuki Coupling of a Dihalo-Substituted Quinoline

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Anticipated Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4,7-dichloroquinoline | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-4,7-dichloroquinoline | Good to Excellent | reddit.com |

C-H Functionalization Strategies for Direct Modification

Direct C-H functionalization offers an atom-economical approach to modifying aromatic systems. For quinoline derivatives, C-H functionalization can be directed to various positions, often influenced by the nitrogen atom or a directing group. researchgate.net

The available C-H bonds in 3-Bromo-4,5,7-trichloroquinoline are located at the C2, C6, and C8 positions. The C2 position, being adjacent to the nitrogen, is a common site for directed C-H activation. The C6 and C8 positions are on the carbocyclic ring. Given the electron-deficient nature of the substrate, C-H functionalization reactions proceeding through an electrophilic pathway are likely to be disfavored. However, radical-mediated or transition-metal-catalyzed C-H activation could provide viable routes for modification. For instance, rhodium-catalyzed direct arylation of quinolines at the C8-position has been reported. researchgate.net

Ring-Opening and Ring-Closing Transformations Involving the Quinoline Core

Direct experimental data on the ring-opening and ring-closing reactions specifically for 3-Bromo-4,5,7-trichloroquinoline is not extensively documented in publicly available literature. However, the reactivity of the quinoline nucleus, particularly when substituted with multiple electron-withdrawing groups like halogens, allows for informed predictions about its behavior under certain reaction conditions.

The heavily halogenated pyridine ring of 3-Bromo-4,5,7-trichloroquinoline is expected to be highly electron-deficient. This electronic characteristic makes the quinoline core susceptible to nucleophilic attack, which can be a key step in ring-opening transformations. Strong nucleophiles, under forcing conditions such as high temperature and pressure, could potentially attack the C-2 or C-4 positions, leading to cleavage of the pyridine ring. For instance, reactions with potent nucleophiles like hydrazine (B178648) or its derivatives have been shown to induce ring transformations in other electron-poor heterocyclic systems. While specific examples for the title compound are lacking, the general reaction pathway would likely involve initial nucleophilic addition followed by a series of rearrangements and bond cleavages, potentially leading to the formation of substituted aniline (B41778) derivatives.

Conversely, ring-closing transformations to form the quinoline skeleton are fundamental in its synthesis. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are cornerstones of quinoline chemistry. pharmaguideline.com The synthesis of a polysubstituted quinoline like 3-Bromo-4,5,7-trichloroquinoline would likely start from a correspondingly substituted aniline. For example, the reaction of a 2,4,6-trichloroaniline (B165571) derivative with a suitable three-carbon synthon under cyclization conditions could, in principle, yield the chlorinated quinoline backbone. The subsequent introduction of the bromine atom at the 3-position could be achieved through electrophilic bromination.

Intramolecular cyclization reactions of appropriately functionalized precursors are also a powerful tool for constructing the quinoline ring system. For instance, the electrophile-mediated cyclization of N-(2-alkynyl)anilines is a known method for preparing substituted quinolines. nih.gov To synthesize 3-Bromo-4,5,7-trichloroquinoline via this route, one would envision starting with a 2,4,6-trichloroaniline bearing an alkyne substituent at the 2-position, which upon treatment with a bromine source, would undergo cyclization to form the target molecule.

The following table summarizes hypothetical ring-transformation reactions based on established quinoline chemistry.

| Transformation Type | Potential Reactants | Plausible Product Type | Reaction Conditions |

| Ring-Opening | 3-Bromo-4,5,7-trichloroquinoline, Hydrazine | Substituted Aniline Derivative | High Temperature, High Pressure |

| Ring-Closing (Skraup-type) | 2,4,6-trichloroaniline, Glycerol, Oxidizing Agent | Polychlorinated Quinoline | Acidic, High Temperature |

| Ring-Closing (Intramolecular) | N-(alkynyl)-2,4,6-trichloroaniline, Bromine Source | 3-Bromo-polychloroquinoline | Electrophilic Cyclization |

Redox Chemistry of Halogenated Quinolines

The redox behavior of quinoline and its derivatives is a critical aspect of their chemical and biological activity. The introduction of multiple halogen substituents, as in 3-Bromo-4,5,7-trichloroquinoline, is expected to have a profound impact on its electrochemical properties. The electron-withdrawing nature of bromine and chlorine atoms significantly lowers the electron density of the aromatic system, making the compound more susceptible to reduction and more resistant to oxidation.

Cyclic voltammetry is a common technique used to study the redox potentials of organic molecules. For quinoline itself, the reduction potential is relatively negative. However, the presence of halogens facilitates reduction by stabilizing the resulting radical anion. Therefore, 3-Bromo-4,5,7-trichloroquinoline is predicted to have a significantly less negative reduction potential compared to the parent quinoline. The reduction process would likely involve the sequential transfer of electrons to the quinoline nucleus.

The oxidation of the quinoline ring, on the other hand, would be more difficult due to the deactivating effect of the halogen substituents. A higher positive potential would be required to remove an electron from the electron-poor aromatic system.

The table below provides a qualitative comparison of the expected redox properties of 3-Bromo-4,5,7-trichloroquinoline relative to unsubstituted quinoline.

| Compound | Expected Reduction Potential (Relative) | Expected Oxidation Potential (Relative) | Rationale |

| Quinoline | More Negative | Less Positive | Electron-rich aromatic system |

| 3-Bromo-4,5,7-trichloroquinoline | Less Negative | More Positive | Strong electron-withdrawing effect of four halogen substituents |

It is also noteworthy that under certain electrochemical conditions, halogenated organic compounds can undergo reductive dehalogenation. In the case of 3-Bromo-4,5,7-trichloroquinoline, the selective removal of one or more halogen atoms could be a possible electrochemical transformation, leading to the formation of less halogenated quinoline derivatives. The relative ease of removal of the halogens would depend on the C-X bond strength (C-Br vs. C-Cl) and the position on the quinoline ring.

Spectroscopic and Advanced Structural Characterization of 3 Bromo 4,5,7 Trichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Halogen NMR if applicable)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the quinoline (B57606) ring system. The aromatic region of the spectrum would display signals corresponding to the protons at positions 2, 6, and 8. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the halogen substituents. For instance, in related brominated methoxyquinolines, aromatic protons appear as doublet signals with meta coupling. nih.gov In the case of 3-Bromo-4,5,7-trichloroquinoline, the proton at position 2 would likely appear as a singlet, while the protons at positions 6 and 8 would exhibit coupling to each other, likely as doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts of the carbons are significantly affected by the attached halogens. Carbons bonded directly to bromine or chlorine atoms would exhibit characteristic shifts. For example, in a study of 3,5,6,7‐tetrabromo‐8‐methoxyquinoline, quaternary carbon signals were identified, which helped confirm the positions of the bromine substituents. nih.gov Similar analysis would be crucial for confirming the substitution pattern of 3-Bromo-4,5,7-trichloroquinoline.

Halogen NMR (³⁵Cl, ⁷⁹Br/⁸¹Br): While less common, halogen NMR could provide direct evidence for the carbon-halogen bonds. However, due to the quadrupolar nature of these nuclei, the signals are often broad, which can make interpretation challenging.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. researchgate.net

Predicted ¹H and ¹³C NMR Data for 3-Bromo-4,5,7-trichloroquinoline

| Technique | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | H-2: Singlet, H-6: Doublet, H-8: Doublet |

| ¹³C NMR | Nine distinct signals for the quinoline carbons, with those bonded to halogens showing characteristic downfield shifts. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular formula and investigating the fragmentation patterns of 3-Bromo-4,5,7-trichloroquinoline. The molecular weight of 3-Bromo-4,5,7-trichloroquinoline is 311.39 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of the elemental composition, C₉H₃BrCl₃N. epa.gov The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature serves as a definitive confirmation of the presence and number of these halogen atoms.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation pathways of the molecule. The fragmentation pattern would likely involve the loss of halogen atoms (Br or Cl) and potentially the cleavage of the quinoline ring system. This information is valuable for structural confirmation and for distinguishing it from isomeric compounds.

Key Mass Spectrometry Data for 3-Bromo-4,5,7-trichloroquinoline

| Parameter | Value | Reference |

| Molecular Formula | C₉H₃BrCl₃N | sigmaaldrich.com |

| Molecular Weight | 311.39 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 310.8548 g/mol (calculated) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of 3-Bromo-4,5,7-trichloroquinoline. These spectra provide a "fingerprint" of the molecule, with specific absorption or scattering bands corresponding to the stretching and bending vibrations of its functional groups and skeletal framework.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic protons would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. For instance, in related cyanopyridine compounds containing a trichloroquinoline moiety, strong C-Cl stretching bands were observed around 756 cm⁻¹, and C-Br stretching bands were seen around 605 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoline ring and the carbon-halogen bonds. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Expected Vibrational Frequencies for 3-Bromo-4,5,7-trichloroquinoline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | < 800 |

| C-Br Stretch | < 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within 3-Bromo-4,5,7-trichloroquinoline. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands corresponding to π-π* transitions. acs.org

For substituted quinolines, the positions and intensities of these absorption bands are influenced by the nature and position of the substituents. In a study of pyrazole-based quinoline derivatives, absorption maxima (λmax) were observed in the range of 258-264 nm and 307-321 nm. nih.gov It is expected that 3-Bromo-4,5,7-trichloroquinoline would exhibit similar absorption bands, likely with some shifts due to the specific halogen substitution pattern. The electronic transitions in halogenated quinolines are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). cnr.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for 3-Bromo-4,5,7-trichloroquinoline.

While a specific crystal structure for 3-Bromo-4,5,7-trichloroquinoline was not found in the search results, studies on related halogenated quinoline derivatives have successfully employed this technique. For example, the crystal structure of a brominated spirooxindole derivative containing a pyrano[3,2-c:5,6-c']dichromene moiety was determined, revealing a triclinic crystal system. researchgate.net Similarly, the structures of other quinoline derivatives have been confirmed by single-crystal X-ray diffraction. researchgate.net Such an analysis for 3-Bromo-4,5,7-trichloroquinoline would be crucial for understanding its packing in the solid state and for correlating its solid-state structure with its physical and chemical properties.

Photoemission Spectroscopy for Electronic Structure Analysis

Photoemission spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. Valence and core-level photoemission spectroscopy can provide detailed information about the occupied molecular orbitals and the elemental composition of the near-surface region.

Studies on quinoline and its chloro- and amino-substituted derivatives have utilized PES to assign spectral features in the valence region with the aid of theoretical calculations. cnr.it The core-level spectra (C 1s, N 1s, and Cl 2p) have been measured and compared with theoretical predictions to understand the chemical environment of each atom. For instance, the presence of an electronegative nitrogen atom in the quinoline ring leads to distinct features in the C 1s core-level spectrum. cnr.it A similar investigation of 3-Bromo-4,5,7-trichloroquinoline would provide valuable data on its electronic structure and the influence of the multiple halogen substituents.

Advanced Spectroscopic Techniques for Understanding Photophysical Properties

The photophysical properties of 3-Bromo-4,5,7-trichloroquinoline, which describe its behavior upon absorption of light, can be investigated using advanced spectroscopic techniques. These properties are of interest for potential applications in areas such as organic electronics and photocatalysis.

Techniques such as fluorescence and phosphorescence spectroscopy would be used to study the emissive properties of the molecule after electronic excitation. The quantum yields and lifetimes of these emission processes provide insights into the deactivation pathways of the excited state. The study of related quinoline derivatives has revealed their potential as fluorescent probes. acs.org The heavy atom effect of bromine and chlorine in 3-Bromo-4,5,7-trichloroquinoline could potentially enhance intersystem crossing, leading to interesting phosphorescence properties. The synthesis and characterization of cyanopyridine derivatives with a bromo-trichloroquinoline moiety have been reported, indicating an interest in the photophysical properties of such systems. researchgate.net

Theoretical and Computational Chemistry Studies on 3 Bromo 4,5,7 Trichloroquinoline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 3-bromo-4,5,7-trichloroquinoline. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and orbital energies. For substituted quinolines, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to balance computational cost and accuracy. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For a molecule like 3-bromo-4,5,7-trichloroquinoline, the HOMO is expected to be distributed over the electron-rich regions of the quinoline (B57606) ring system, while the LUMO would likely be located on the electron-deficient parts, influenced by the electron-withdrawing halogen substituents. The precise distribution and energies of these orbitals would require specific DFT calculations. Analysis of the FMOs helps in predicting sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-Bromo-4,5,7-trichloroquinoline (Note: This table is illustrative as specific published data for this compound is not available. The values are representative for similar halogenated aromatic compounds.)

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 | Moderate to low electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Good electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 | High kinetic stability, but reactive under specific conditions |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This visualization is invaluable for identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of 3-bromo-4,5,7-trichloroquinoline. The nitrogen atom in the quinoline ring and the halogen atoms are expected to be regions of negative potential, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential. ESP analysis provides a visual guide to intermolecular interactions and chemical reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving substituted quinolines. By calculating the potential energy surface for a proposed reaction pathway, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For 3-bromo-4,5,7-trichloroquinoline, this could be applied to predict the outcomes of nucleophilic aromatic substitution reactions, where one of the halogens is replaced. The calculations can determine which halogen (at position 3, 4, 5, or 7) is most likely to be substituted by a given nucleophile by comparing the activation barriers for each potential reaction pathway.

Conformational Analysis and Tautomerism

For 3-bromo-4,5,7-trichloroquinoline, the quinoline ring system is largely planar and rigid. Therefore, extensive conformational analysis is generally not required as it would be for more flexible molecules. The primary focus would be on the rotational barriers of any potential substituents if they were to be introduced.

Tautomerism is not applicable to 3-bromo-4,5,7-trichloroquinoline in its ground state as it lacks the necessary proton-donating and accepting groups in the appropriate positions to exhibit common tautomeric forms like keto-enol or imine-enamine tautomerism.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the behavior of 3-bromo-4,5,7-trichloroquinoline in a condensed phase (liquid or solid) or in solution. By simulating the movement of a collection of molecules over time, MD can reveal information about intermolecular forces, such as van der Waals interactions and potential halogen bonding, which would be significant for this highly halogenated compound. These simulations are useful for predicting physical properties like density, viscosity, and diffusion coefficients, as well as for understanding how the molecule interacts with solvents or biological macromolecules. For instance, MD simulations have been used to study the conformational behavior of peptidomimetics containing heterocyclic scaffolds. acs.org

Spectroscopic Property Prediction from Computational Models

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can aid in the assignment of experimental NMR signals.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of 3-bromo-4,5,7-trichloroquinoline can be computed. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. This allows for the assignment of specific vibrational modes to the observed peaks in the IR and Raman spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions occurring within the molecule upon absorption of light. For example, the UV spectra of novel quinoline-based triazole hybrids have been characterized and analyzed. mdpi.com

Advanced Applications in Chemical Science Excluding Prohibited Areas

Role as Chemical Building Blocks and Synthetic Intermediates

3-Bromo-4,5,7-trichloroquinoline is recognized as a versatile building block in organic synthesis. bldpharm.comevitachem.com The presence of multiple halogen substituents, specifically a bromine atom at the 3-position and chlorine atoms at the 4, 5, and 7-positions, offers distinct sites for sequential and selective chemical transformations. This multi-halogenated scaffold allows for the construction of intricate molecular designs through various coupling and substitution reactions.

The quinoline (B57606) nucleus is a common feature in many biologically active compounds and functional materials. 3-Bromo-4,5,7-trichloroquinoline serves as a key starting material for the synthesis of more complex, multi-heterocyclic systems. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to introduce diverse functionalities. For instance, quinoline derivatives are used to create elaborate molecular hybrids containing other heterocyclic rings, such as 1,2,3-triazoles, through click chemistry reactions. mdpi.com This approach involves the conversion of a halogenated quinoline into a quinoline azide, which then undergoes cycloaddition with an alkyne to form the triazole ring, covalently linking the two heterocyclic systems. mdpi.com This methodology allows for the generation of extensive libraries of new chemical entities built upon the quinoline framework.

The rigid, planar structure of the quinoline ring system makes 3-Bromo-4,5,7-trichloroquinoline an excellent scaffold for the construction of complex, three-dimensional molecular architectures. acs.org Its ability to participate in various chemical reactions, including amination, etherification, and cross-coupling reactions, allows for the systematic extension of its structure. The strategic placement of its four halogen atoms provides multiple points for molecular elaboration, enabling the synthesis of polycyclic aromatic compounds and other complex organic molecules. acs.org This makes it a valuable intermediate in the development of novel compounds for both academic and industrial research.

Applications in Materials Science and Engineering

The electronic properties inherent to the quinoline system, enhanced by halogenation, make 3-Bromo-4,5,7-trichloroquinoline and its derivatives promising candidates for various applications in materials science.

Halogenated quinolines are actively investigated for their potential in organic electronic materials. The incorporation of such compounds into polymer matrices can influence charge transport properties, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.com The electron-withdrawing nature of the halogen atoms can modify the electronic energy levels of the quinoline system, tuning its properties for specific semiconductor applications. Fluorinated quinolines, for example, have been successfully integrated into various materials, highlighting the importance of halogenation in this field. ethernet.edu.etresearchgate.net The development of new dyes and polymers often relies on versatile building blocks like 3-Bromo-4,5,7-trichloroquinoline to create materials with tailored optical and electronic characteristics.

Table 1: Potential Applications in Organic Electronics

| Application Area | Role of Halogenated Quinoline | Potential Benefit |

| Organic Semiconductors | Component in polymer matrix | Enhanced charge transport properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | Tunable electronic and optical properties |

| Organic Photovoltaics (OPVs) | Component in active layer | Modified energy levels for efficient charge separation |

| Dyes | Core scaffold | Development of dyes with specific absorption/emission spectra |

Quinoline derivatives are known for their fluorescent properties. The substitution pattern on the quinoline ring significantly affects its emission characteristics. While specific studies on the fluorescence of 3-Bromo-4,5,7-trichloroquinoline are not detailed, related halogenated and functionalized quinolines are explored for creating fluorescent probes. Furthermore, the concept of Aggregation-Induced Emission (AIE) is a significant area of materials research where molecules that are non-emissive in solution become highly luminescent upon aggregation. bldpharm.com The structural rigidity and potential for intermolecular interactions make quinoline-based structures candidates for the design of new AIE materials. bldpharm.com For example, bridged stilbene (B7821643) derivatives, which share structural features with functionalized aromatic systems, have been developed as AIE luminogens. mdpi.com

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, widely used in display technologies. beilstein-journals.orgmdpi.com The performance of liquid crystal displays (LCDs) often relies on the addition of chiral dopants to a nematic liquid crystal host to induce a helical twist. beilstein-journals.org The molecular shape and properties of the dopant are crucial for its effectiveness. Elongated, rigid molecules often exhibit liquid crystalline behavior or are effective dopants. mdpi.combeilstein-journals.org While 3-Bromo-4,5,7-trichloroquinoline itself is not a liquid crystal, its rigid, planar structure makes it a suitable core for the synthesis of mesogenic (liquid crystal-forming) molecules. By attaching flexible side chains (a common strategy in designing liquid crystals), derivatives of this quinoline could potentially exhibit liquid crystalline phases. mdpi.comamericanchemicalsuppliers.com

Applications in Catalysis and Ligand Design

The quinoline scaffold is a privileged structure in the design of ligands for transition metal catalysis due to its strong coordination ability and the tunable nature of its derivatives. nih.govcolab.ws The introduction of halogen atoms, as seen in 3-Bromo-4,5,7-trichloroquinoline, further modulates the electronic properties of the quinoline ring, influencing the performance of the resulting metal complexes in catalytic transformations.

Quinoline Derivatives as Ligands for Transition Metal Catalysts

Quinoline-based ligands have been extensively employed in the development of transition metal catalysts for a wide array of organic reactions. nih.govcolab.ws These ligands can coordinate to metal centers through the nitrogen atom of the quinoline ring and other donor atoms, forming stable and catalytically active complexes. The electronic and steric environment around the metal center can be fine-tuned by modifying the quinoline backbone with various substituents, including halogens.

Halogenated quinoline derivatives, in particular, have been instrumental in the synthesis of specialized ligands. For instance, the halogen-metal exchange of brominated quinolines is a key step in preparing certain quinoline-phosphine ligands. thieme-connect.comthieme-connect.com These P,N-ligands, when complexed with transition metals like palladium, have shown effectiveness in various catalytic reactions. thieme-connect.comthieme-connect.com The presence of halogens can also enhance the thermal stability of the resulting cyclometalated complexes, a desirable trait in homogeneous catalysis. google.com

| Catalyst System | Application | Reference |

| Quinoline-based P,N-chelating ligands | Asymmetric catalysis | thieme-connect.com |

| Quinoline Schiff base metal complexes | Catalytic fields | nih.gov |

| Tridentate ligands from benzo[h]quinoline | Ketone, aldehyde, and imine reduction | google.com |

| Cationic Ru(II)/η6-arene-N-monosulfonylated diamine complexes | Asymmetric hydrogenation of quinolines | nih.gov |

Design of Chiral Catalysts Incorporating Halogenated Quinoline Moieties

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Halogenated quinoline moieties have been incorporated into the design of chiral ligands to create catalysts capable of inducing enantioselectivity in chemical reactions. The synthetic versatility of the quinoline ring system allows for its incorporation into various chiral scaffolds. thieme-connect.com

One approach involves the use of halogenated quinolines as precursors for the synthesis of more complex chiral ligands. For example, a halogenated quinoline can be reacted to introduce a chiral auxiliary, which then directs the stereochemical outcome of a catalyzed reaction. researchgate.net The rigid and well-defined structure of the quinoline unit, combined with the electronic influence of the halogen atoms, can lead to the formation of highly organized and effective chiral environments around the metal center. nih.gov This has been demonstrated in the asymmetric hydrogenation of quinoline derivatives themselves, where chiral ruthenium and iridium complexes have been used to achieve high levels of enantioselectivity. nih.gov

Photocatalytic Applications

In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Quinoline derivatives have been investigated for their potential as photocatalysts, with the presence of halogens playing a role in their electronic properties and, consequently, their photocatalytic activity. The introduction of halogens can facilitate electron transfer processes, which are central to many photocatalytic cycles.

While specific studies on the photocatalytic applications of 3-Bromo-4,5,7-trichloroquinoline are not extensively detailed, the broader class of halogenated quinolines and related heterocycles are being explored in this context. For instance, porphyrins, which are structurally related to the core of some photocatalysts, have been used in various photoinduced transformations. beilstein-journals.org The principles of dye-sensitized semiconductor photocatalysis, where organic molecules are used to enhance the light-absorbing properties of materials like TiO2, could potentially be applied to halogenated quinolines. beilstein-journals.org The development of halogen-functionalized fluorescent dyes with enhanced photostability for applications like bioimaging also points to the potential of these compounds in light-driven processes. researchgate.net

Environmental Chemistry Research (Focus on Chemical Pathways)

The widespread use of halogenated aromatic compounds has led to a need for understanding their fate in the environment. Research in this area focuses on the chemical pathways of their degradation and their potential use in analytical methods for detection and monitoring.

Studies on Degradation Pathways of Halogenated Aromatic Heterocycles

Understanding the degradation pathways of halogenated aromatic heterocycles, including quinolines, is crucial for assessing their environmental impact and developing remediation strategies. scbt.com The presence of multiple halogen atoms, as in 3-Bromo-4,5,7-trichloroquinoline, can significantly influence the compound's persistence and the mechanisms by which it breaks down.

Studies on the microbial metabolism of quinoline and its derivatives have shown that degradation often proceeds through hydroxylation of the heterocyclic ring. semanticscholar.org However, the presence of halogens can alter these pathways. For some halogenated compounds, dehalogenation is a key initial step in the degradation process. engineering.org.cn Advanced reduction processes (ARPs) using species like the carbon dioxide radical anion have shown promise in the dehalogenation of various halogenated contaminants. engineering.org.cn The position and type of halogen can affect the susceptibility of the compound to degradation. For instance, some studies have noted that partial halogen substitution might not be enough to prevent metabolic activation pathways that can lead to toxic intermediates. oup.com

Role in Analytical Chemistry Methods (e.g., as probes for detection)

Halogenated quinolines can also serve as valuable tools in analytical chemistry. Their distinct chemical properties make them suitable for use as analytical probes or standards in various detection methods. For example, their unique mass spectral fragmentation patterns can be used for their identification and quantification in complex environmental samples.

The development of fluorescent probes based on the quinoline scaffold highlights their potential in analytical applications. researchgate.net The introduction of halogens can modulate the photophysical properties of these probes, such as their absorption and emission wavelengths, which can be advantageous for developing sensitive and selective detection methods. researchgate.net Furthermore, halogenated quinolines have been used in the development of new antibacterial agents, and the analytical methods developed to study these compounds, such as those for determining their concentration and activity, contribute to the broader field of analytical chemistry. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in working with polyhalogenated quinolines is the development of environmentally benign and efficient synthetic methodologies. nih.gov Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, such as high temperatures and the use of hazardous reagents, leading to significant waste and economic burdens. nih.govrsc.org Future research will undoubtedly focus on creating "green" synthetic pathways to 3-Bromo-4,5,7-trichloroquinoline and its analogs.

Key areas of exploration will include:

Catalytic Systems: The development of advanced catalytic systems, potentially using earth-abundant metals or organocatalysts, can lead to milder reaction conditions, higher yields, and improved atom economy. mjstjournal.comrsc.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot") minimizes the need for intermediate purification steps, saving time, solvents, and energy. rsc.orgnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, enhancing safety and scalability while often improving yields and reducing reaction times compared to batch processes.

Electrosynthesis: Utilizing electric current to drive reactions can replace chemical oxidants or reductants, offering a more sustainable and reagent-free approach to synthesis. rsc.org

Overcoming the limitations of classical methods like the Gould-Jacobs or Friedländer syntheses is crucial for making these valuable compounds more accessible and their production more environmentally friendly. nih.govrsc.org

Exploration of Undiscovered Reactivity Patterns

The four halogen atoms on the 3-Bromo-4,5,7-trichloroquinoline ring system offer a rich playground for chemical transformations, yet its full reactivity profile remains largely unexplored. The bromine at the 3-position and the chlorine at the 4-position are particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Future investigations should systematically probe:

Regioselective Functionalization: A significant challenge is to control which halogen is replaced in a given reaction. Developing methods for the selective functionalization at the C3, C4, C5, or C7 positions would provide access to a vast array of new derivatives. Techniques involving directed metalation, such as magnesiation, have shown promise for achieving such regioselectivity in other quinoline systems. acs.org

Novel Coupling Reactions: While Suzuki-Miyaura coupling is a known reaction for such compounds, exploring a wider range of palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) could yield novel carbon-carbon and carbon-heteroatom bonds. nih.gov

C-H Activation: Direct functionalization of the C-H bonds on the quinoline core, guided by the existing halogen substituents, represents a modern and atom-economical approach to creating complex molecules. mjstjournal.com

Understanding how the electronic effects of the four halogens collectively influence the reactivity at each position is a fundamental question that needs to be addressed to unlock new synthetic possibilities.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly indispensable tool for modern chemical research. For a molecule like 3-Bromo-4,5,7-trichloroquinoline, theoretical modeling can provide profound insights that guide and accelerate experimental work. mit.edu

Future computational studies should focus on:

Reaction Mechanism and Selectivity: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways to predict the most likely products and understand the factors controlling regioselectivity. mit.edunih.gov This can save significant laboratory time by pre-screening potential reactions and conditions.

Electronic and Photophysical Properties: Models can predict the electronic structure, including frontier molecular orbital energies, which are crucial for understanding the compound's potential in electronic materials. mit.edu This allows for the in-silico design of derivatives with tailored properties, such as specific fluorescence or phosphorescence characteristics.

Intermolecular Interactions: Computational analysis can elucidate non-covalent interactions, such as halogen bonding, which are critical in the solid-state packing of the molecule and its potential use in crystal engineering and supramolecular chemistry. arxiv.org

A synergistic approach, where computational predictions are tested and refined by experimental results, will be the most powerful strategy for advancing the chemistry of this compound. mit.edunih.gov

Integration into Emerging Functional Materials

The quinoline scaffold is a key component in many advanced functional materials, and the unique properties of polyhalogenated derivatives make them particularly attractive building blocks. nih.gov The presence of multiple halogens can enhance properties like charge transport and provide sites for further modification.

Promising areas for future materials science research include:

Organic Electronics: Halogenated quinolines are being explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the halogens can be used to tune the electronic properties of materials.

Fluorescent Probes: Quinoline is the core of quinine, one of the first small-molecule fluorophores. nih.gov By functionalizing the 3-Bromo-4,5,7-trichloroquinoline core, it may be possible to develop novel fluorescent sensors for detecting specific ions or molecules.

Supramolecular Assemblies: The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into highly ordered crystalline structures, including co-crystals and metal-organic frameworks (MOFs). researchgate.net

The challenge lies in the rational design and synthesis of materials where the specific properties of the 3-Bromo-4,5,7-trichloroquinoline unit are harnessed to achieve a desired function.

Strategies for Stereochemical Control in Complex Derivatives

While 3-Bromo-4,5,7-trichloroquinoline itself is an achiral molecule, it serves as a valuable starting point for the synthesis of complex, chiral derivatives. The creation of molecules with specific three-dimensional arrangements (stereoisomers) is of paramount importance in medicinal chemistry and asymmetric catalysis. rsc.orgacs.org

A major unresolved challenge is the development of methods to introduce chirality with high stereocontrol. Future research should target:

Asymmetric Catalysis: Employing chiral catalysts (e.g., chiral phosphoric acids or transition metal complexes) to control the outcome of reactions on the quinoline core, leading to the preferential formation of one enantiomer over the other. rsc.org

Diastereoselective Reactions: For derivatives that already contain a chiral center, subsequent reactions must be controlled to produce the desired diastereomer, a significant challenge that often requires careful selection of reagents and conditions. acs.orgacs.org

Axial Chirality: The synthesis of axially chiral biaryl compounds, where rotation around a single bond is restricted, is a growing area of interest. rsc.org Using 3-Bromo-4,5,7-trichloroquinoline as a precursor in coupling reactions could lead to novel atropisomers with potential applications in catalyst design. rsc.org

Achieving mastery over the stereochemical outcome of reactions involving this scaffold will be a critical step toward synthesizing next-generation bioactive compounds and advanced chiral materials. mjstjournal.com

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4,5,7-trichloroquinoline, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis of halogenated quinolines typically involves cyclization or halogenation of precursor quinoline derivatives. For example, bromination/chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SOCl) under controlled conditions. Substituent positions significantly affect reactivity: steric hindrance from adjacent chlorine atoms (e.g., at positions 4,5,7) may slow bromination at position 3. Optimize reaction temperatures (e.g., 0°C to room temperature) and stoichiometry to avoid over-halogenation. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound .

Q. How should researchers validate the purity and structural integrity of 3-bromo-4,5,7-trichloroquinoline?

- Methodological Answer : Combine multiple analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected for CHBrClN: ~323.3 g/mol).

- Multinuclear NMR : Analyze H and C NMR spectra to verify substituent positions. For example, deshielded aromatic protons near electronegative groups (Br/Cl) show distinct splitting patterns.

- HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

Cross-reference spectral data with computed DFT models for validation .

Q. What safety precautions are critical when handling 3-bromo-4,5,7-trichloroquinoline?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.